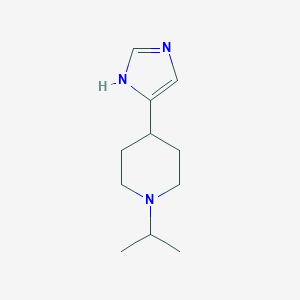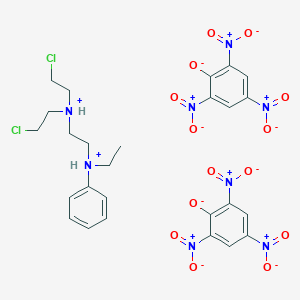
N,N-Bis(2-chloroethyl)-N'-ethyl-N'-phenylethylenediamine dipicrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Bis(2-chloroethyl)-N'-ethyl-N'-phenylethylenediamine dipicrate (also known as Nitracrine) is a potent antitumor drug that has been used in cancer therapy for several decades. It belongs to the group of nitroaromatic compounds and was first synthesized in the 1950s. Nitracrine has been shown to have excellent anticancer activity against a wide range of tumors, including breast, lung, and colon cancer.
Wirkmechanismus
Nitracrine exerts its antitumor activity by generating reactive oxygen species (ROS) and inducing DNA damage. It has been shown to inhibit topoisomerase II, an enzyme that is essential for DNA replication and transcription. Nitracrine also inhibits the activity of ribonucleotide reductase, an enzyme that is involved in the synthesis of DNA precursors.
Biochemical and physiological effects:
Nitracrine has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and reduce angiogenesis. Nitracrine has also been shown to have immunomodulatory effects, enhancing the activity of natural killer cells and T cells.
Vorteile Und Einschränkungen Für Laborexperimente
Nitracrine has several advantages for laboratory experiments. It has a well-defined mechanism of action and has been extensively studied for its antitumor activity. Nitracrine also has a relatively low toxicity profile compared to other chemotherapeutic agents. However, Nitracrine has some limitations for laboratory experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Nitracrine also has a relatively short half-life, which can limit its effectiveness in some applications.
Zukünftige Richtungen
There are several potential future directions for the study of Nitracrine. One area of research could be the development of new formulations of Nitracrine that improve its solubility and bioavailability. Another area of research could be the study of Nitracrine's potential use in combination with other chemotherapeutic agents. Finally, the study of Nitracrine's immunomodulatory effects could lead to the development of new immunotherapeutic approaches for cancer treatment.
Synthesemethoden
The synthesis of Nitracrine involves the reaction of 2-chloroethylamine hydrochloride with ethyl N-phenylglycinate to form N,N-bis(2-chloroethyl)-N'-ethyl-N'-phenylethylenediamine. This intermediate is then reacted with picric acid to form the dipicrate salt of Nitracrine. The overall yield of this synthesis is approximately 50%.
Wissenschaftliche Forschungsanwendungen
Nitracrine has been extensively studied for its antitumor activity. It has been shown to inhibit DNA synthesis and induce apoptosis in cancer cells. Nitracrine has also been shown to have synergistic effects with other chemotherapeutic agents, such as cisplatin and doxorubicin. In addition to its anticancer activity, Nitracrine has been studied for its potential use in the treatment of parasitic infections, such as Trypanosoma cruzi.
Eigenschaften
CAS-Nummer |
101418-42-2 |
|---|---|
Molekularformel |
C26H28Cl2N8O14 |
Molekulargewicht |
747.4 g/mol |
IUPAC-Name |
bis(2-chloroethyl)-[2-[ethyl(phenyl)azaniumyl]ethyl]azanium;2,4,6-trinitrophenolate |
InChI |
InChI=1S/C14H22Cl2N2.2C6H3N3O7/c1-2-18(14-6-4-3-5-7-14)13-12-17(10-8-15)11-9-16;2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-7H,2,8-13H2,1H3;2*1-2,10H |
InChI-Schlüssel |
QSFSUQOIKIFATF-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC[NH+](CCCl)CCCl)C1=CC=CC=C1.C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
CC[NH+](CC[NH+](CCCl)CCCl)C1=CC=CC=C1.C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-] |
Synonyme |
bis(2-chloroethyl)-[2-(ethyl-phenyl-ammonio)ethyl]azanium, 2,4,6-trini trophenolate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



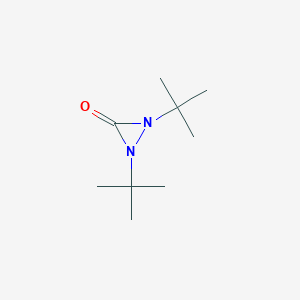

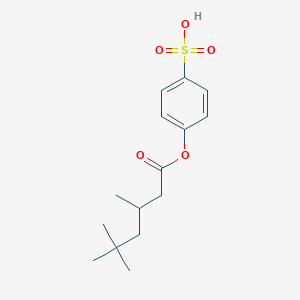
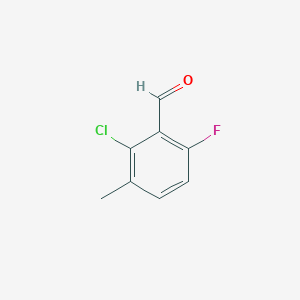
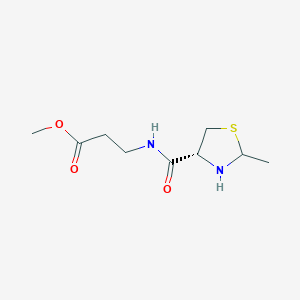
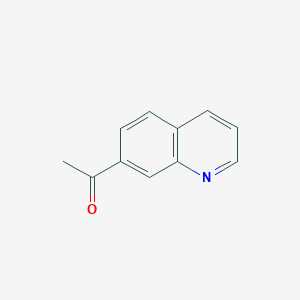
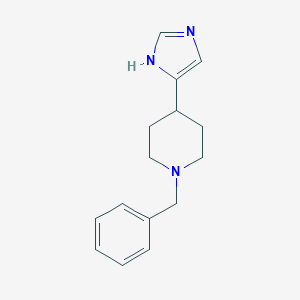
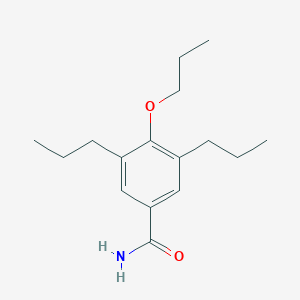

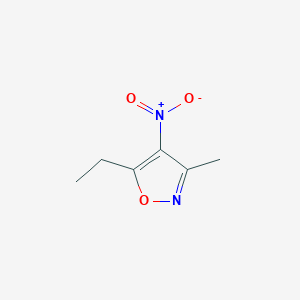
![(4E)-4-[[2-[[(E)-(4,5-dioxo-1-phenyl-2-sulfanylidenepyrrolidin-3-ylidene)-naphthalen-2-ylmethyl]amino]ethylamino]-naphthalen-2-ylmethylidene]-1-phenyl-5-sulfanylidenepyrrolidine-2,3-dione](/img/structure/B9789.png)
